Talviraline: A Technical Guide for Researchers and Drug Development Professionals
Talviraline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor
Abstract
Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of Talviraline, focusing on its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Talviraline, with the chemical formula C15H20N2O3S2, is a quinoxaline derivative.[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identification of Talviraline
| Identifier | Value |
| IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1] |
| Synonyms | HBY 097, HBY-097[1] |
| CAS Number | 163451-80-7[1] |
| Molecular Formula | C15H20N2O3S2[1] |
| Molecular Weight | 340.5 g/mol [1] |
| SMILES | CC(C)OC(=O)N1--INVALID-LINK--CSC |
A summary of the known physicochemical properties of Talviraline is presented in Table 2.
Table 2: Physicochemical Properties of Talviraline
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Solubility | Good oral bioavailability demonstrated in mice and dogs | [2] |
| XLogP3 | 2.7 | [1] |
Pharmacological Properties and Antiviral Activity
Talviraline is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes and macrophages.[2]
In Vitro Antiviral Activity
The inhibitory activity of Talviraline against wild-type and mutant strains of HIV-1 has been quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are summarized in Table 3.
Table 3: In Vitro Anti-HIV-1 Activity of Talviraline (HBY 097)
| HIV-1 Strain/Variant | Cell Line | IC50 (µM) |
| Wild-Type (e.g., IIIB, MN) | Various human cell lines | Potent inhibition (specific values not detailed in provided abstracts) |
| AZT-resistant strains | Not specified | Active |
| NNRTI-resistant strains (e.g., Y181C, K103N) | Not specified | Active, but with some reduced potency |
| HBY 097-resistant strain (G190E) | Not specified | Reduced potency |
Note: The provided search results confirm high potency but do not give a comprehensive list of specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the primary source for this data.
Pharmacokinetic Properties
Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of Talviraline.
Table 4: Pharmacokinetic Parameters of Talviraline (HBY 097)
| Species | Administration Route | Key Findings | Reference |
| Mice | Oral | Good bioavailability | [2] |
| Dogs | Oral | Good bioavailability | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in the provided search results but are likely detailed in the full preclinical evaluation publication.
Mechanism of Action
Talviraline exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]
Binding to the NNRTI Binding Pocket
Talviraline binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]
The flexibility of Talviraline's structure allows it to adapt to some mutations in the binding pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural studies have identified key amino acid residues that interact with HBY 097 within the binding pocket.
Resistance Mutations
Prolonged exposure to Talviraline can lead to the selection of resistant viral strains. The G190E mutation in the reverse transcriptase gene has been identified as a characteristic mutation conferring resistance to HBY 097.[2]
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of Talviraline. Specific parameters may vary based on the detailed descriptions in the primary literature.
Anti-HIV-1 Cell-Based Assay (MT-4 Cells)
This assay is used to determine the concentration of the compound that inhibits HIV-1-induced cell killing by 50% (IC50).
-
Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microplates.
-
Compound Dilution: A serial dilution of Talviraline is prepared and added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.
-
Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
References
- 1. Talviraline | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
